molecular formula C16H15ClN2OS2 B2645903 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide CAS No. 921839-82-9

2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Cat. No.: B2645903
CAS No.: 921839-82-9
M. Wt: 350.88
InChI Key: QXTPLZNUMMOFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is a complex organic compound featuring a chlorinated thiophene ring and a cyano-substituted cycloheptathiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chlorothiophene Intermediate

      Starting Material: 2-thiophenecarboxylic acid.

      Reaction: Chlorination using thionyl chloride (SOCl₂) to yield 5-chlorothiophene-2-carbonyl chloride.

  • Cycloheptathiophene Formation

      Starting Material: Cycloheptanone.

      Reaction: Condensation with elemental sulfur and a base (e.g., sodium ethoxide) to form the cycloheptathiophene ring.

  • Coupling Reaction

      Reagents: 5-chlorothiophene-2-carbonyl chloride and the cycloheptathiophene derivative.

      Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) with a base such as triethylamine to facilitate the coupling reaction.

  • Final Functionalization

      Reagents: Cyanation using a suitable cyanating agent (e.g., sodium cyanide) to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Advanced methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

      Products: Oxidized derivatives of the thiophene and cycloheptathiophene rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduced forms of the cyano group and other functional groups.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide).

      Products: Substituted derivatives with new functional groups replacing the chlorine or cyano groups.

Common Reagents and Conditions

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Bases: Triethylamine, sodium hydroxide.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential ligand for metal-catalyzed reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1H-inden-2-yl)acetamide: Similar structure but with an indene ring instead of a cycloheptathiophene ring.

    2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

    Structural Complexity: The combination of a chlorinated thiophene and a cyano-substituted cycloheptathiophene ring is unique.

This detailed overview provides a comprehensive understanding of 2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS2/c17-14-7-6-10(21-14)8-15(20)19-16-12(9-18)11-4-2-1-3-5-13(11)22-16/h6-7H,1-5,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTPLZNUMMOFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.